Synthesis Yield: 94 % for Target Compound vs. 83 % for 2‑Benzyloxy‑1‑bromonaphthalene Under Optimal Conditions
The benzylation of 4‑bromo‑1‑naphthol with benzyl chloride and K₂CO₃ in DMF at 50 °C delivers 1‑bromo‑4‑(phenylmethoxy)‑naphthalene in 94 % yield . By comparison, the analogous preparation of the regioisomer 2‑benzyloxy‑1‑bromonaphthalene starting from 1‑bromo‑2‑naphthol proceeds in only 83 % yield under optimized conditions using tert‑butyllithium . The 11‑percentage‑point yield advantage translates to higher atom economy and reduced waste, making the 1,4‑isomer the more efficient choice for large‑scale multistep sequences.
| Evidence Dimension | Isolated yield of benzylation step |
|---|---|
| Target Compound Data | 94 % |
| Comparator Or Baseline | 2‑Benzyloxy‑1‑bromonaphthalene: 83 % |
| Quantified Difference | 11 percentage points higher |
| Conditions | Target: 4‑bromo‑1‑naphthol, BnCl, K₂CO₃, DMF, 50 °C . Comparator: 1‑bromo‑2‑naphthol, t‑BuLi, THF/pentane . |
Why This Matters
A higher yielding protection step reduces the cost per gram of the advanced intermediate and minimizes the need for chromatographic purification, directly benefiting procurement decisions for gram‑to‑kilogram campaigns.
